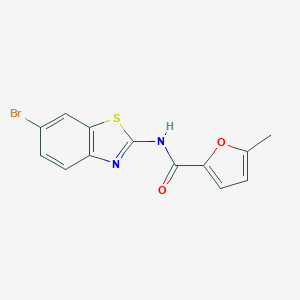![molecular formula C17H17Cl2N3O4S2 B214157 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214157.png)
2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It is commonly referred to as DCT or DCTA and has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of DCT involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a role in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, DCT disrupts the pH balance in the tumor microenvironment, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
DCT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using DCT in lab experiments is its specificity for CAIX. This makes it a useful tool for studying the role of CAIX in cancer progression and for developing new cancer therapies. However, one of the limitations of using DCT is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on DCT. One area of research is the development of new cancer therapies based on DCT. Another area of research is the investigation of the role of CAIX in other diseases, such as cardiovascular disease and neurological disorders. Additionally, there is potential for the development of new diagnostic tools based on DCT, such as imaging agents for detecting CAIX in tumors.
合成法
The synthesis of DCT involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-methyl-1,2,3,4-tetrahydrobenzo[b][1,4]thiazepine to form the benzothiophene ring. The final step involves the reaction of the benzothiophene ring with 2-aminobenzoyl chloride to form DCT.
科学的研究の応用
DCT has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. Studies have shown that DCT has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and colon cancer.
特性
製品名 |
2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
分子式 |
C17H17Cl2N3O4S2 |
分子量 |
462.4 g/mol |
IUPAC名 |
2-[(2,4-dichloro-5-sulfamoylbenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O4S2/c1-21-16(24)14-8-4-2-3-5-12(8)27-17(14)22-15(23)9-6-13(28(20,25)26)11(19)7-10(9)18/h6-7H,2-5H2,1H3,(H,21,24)(H,22,23)(H2,20,25,26) |
InChIキー |
XZRMQEBTFLPJNZ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N |
正規SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-ethoxyphenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide](/img/structure/B214074.png)
![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B214075.png)
![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B214076.png)
![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B214077.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)
![(2-Ethoxy-phenyl)-[4-(2-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B214087.png)

![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)

![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B214096.png)
![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)